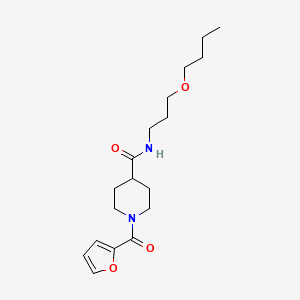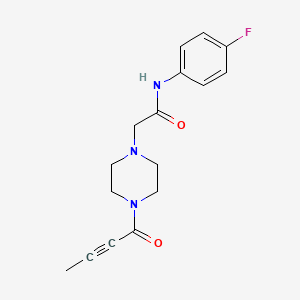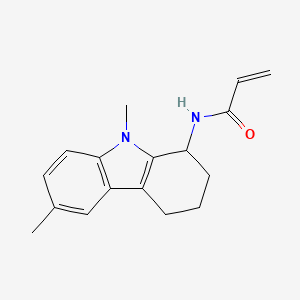
N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of piperidine carboxamides, which are known for their diverse biological activities. The compound’s structure includes a piperidine ring, a furan ring, and a butoxypropyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via acylation reactions using furan-2-carbonyl chloride.
Attachment of the Butoxypropyl Group: This step involves the alkylation of the piperidine nitrogen with 3-butoxypropyl bromide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group or the furan ring.
Substitution: The piperidine ring and the butoxypropyl group may undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide: Unique due to its specific substituents.
N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxylate: Similar structure but different functional group.
N-(3-butoxypropyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxylamide: Another similar compound with slight variations.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O4/c1-2-3-12-23-13-5-9-19-17(21)15-7-10-20(11-8-15)18(22)16-6-4-14-24-16/h4,6,14-15H,2-3,5,7-13H2,1H3,(H,19,21) |
InChI Key |
ZAQFRWVJJJBHJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11033153.png)
![3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11033161.png)
![(3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione](/img/structure/B11033171.png)
![N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033178.png)
![N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine](/img/structure/B11033179.png)
![N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11033188.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide](/img/structure/B11033194.png)
![2-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylpropanoyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11033200.png)
![N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide](/img/structure/B11033203.png)

![5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11033209.png)

![5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11033213.png)
